molecular formula C12H5Cl5O B12681656 2,2',3,4,6'-Pentachlorodiphenyl ether CAS No. 85918-35-0

2,2',3,4,6'-Pentachlorodiphenyl ether

Cat. No.: B12681656
CAS No.: 85918-35-0
M. Wt: 342.4 g/mol
InChI Key: JGXAONSRHOSPTJ-UHFFFAOYSA-N
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Description

2,2’,3,4,6’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H5Cl5O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential for bioaccumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,6’-Pentachlorodiphenyl ether typically involves the condensation of chlorinated phenols with chlorinated benzenes. For instance, pentachlorophenol can react with 1,2,4,5-tetrachlorobenzene in the presence of a catalyst such as iron or copper oxides . The reaction is usually carried out at elevated temperatures around 350°C .

Industrial Production Methods

Industrial production methods for 2,2’,3,4,6’-Pentachlorodiphenyl ether are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,6’-Pentachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of chlorinated quinones.

    Reduction: This can result in the formation of less chlorinated diphenyl ethers.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated quinones, while reduction can yield less chlorinated diphenyl ethers .

Scientific Research Applications

2,2’,3,4,6’-Pentachlorodiphenyl ether has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds.

    Biology: Research on its bioaccumulation and toxicity helps in understanding the environmental impact of PCDEs.

    Medicine: Studies on its effects on human health contribute to the development of safety regulations.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,3,4,6’-Pentachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,6-Pentachlorodiphenyl ether
  • 2,2’,3,3’,6-Pentachlorodiphenyl ether
  • 2,2’,4,4’,5-Pentachlorodiphenyl ether

Uniqueness

2,2’,3,4,6’-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other similar compounds, it may have different environmental persistence and toxicity profiles .

Properties

CAS No.

85918-35-0

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,3-trichloro-4-(2,6-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-4-5-9(11(17)10(6)16)18-12-7(14)2-1-3-8(12)15/h1-5H

InChI Key

JGXAONSRHOSPTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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